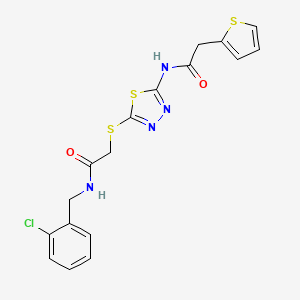

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

カタログ番号:

B2866631

CAS番号:

868977-22-4

分子量:

438.96

InChIキー:

NSVYXCQRTHYOTD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. This molecule is characterized by a thioacetamide bridge at the 2-position of the thiadiazole ring, linking it to a 2-chlorobenzyl group, while the 5-position is functionalized with an acetamido substituent derived from thiophene-2-acetic acid. The specific spatial arrangement and electronic properties conferred by the thiophene and chlorophenyl rings make this compound a valuable intermediate for constructing more complex molecular architectures and for probing biological interactions. Compounds based on the 1,3,4-thiadiazole structure have been extensively investigated and demonstrate significant pharmacological activities, including promising anticancer properties. Research on analogous N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives has shown cytotoxic effects against various human cancer cell lines, such as neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism of action for 1,3,4-thiadiazole derivatives can vary and may include enzyme inhibition, such as interactions with carbonic anhydrase or tyrosine kinases, and induction of apoptosis in cancerous cells . The presence of multiple hydrogen bond acceptors and donors, along with the thioether linkage, suggests potential for strong interactions with enzymatic active sites, a feature observed in structurally similar molecules that form complexes via N-H···N hydrogen bonds and C-H···O interactions . This product is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a tool compound for biochemical studies in enzymology and cell biology. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name |

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S3/c18-13-6-2-1-4-11(13)9-19-15(24)10-26-17-22-21-16(27-17)20-14(23)8-12-5-3-7-25-12/h1-7H,8-10H2,(H,19,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVYXCQRTHYOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Features and Substituent Analysis

The 1,3,4-thiadiazole scaffold is a versatile platform for drug design. Key analogs and their substituents include:

Key Observations :

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

- Chlorine Substitution: Chlorobenzylthio derivatives (e.g., 5e, 5j) generally exhibit higher melting points than non-halogenated analogs (e.g., 5h), likely due to increased molecular symmetry and van der Waals interactions .

- Thiophene Impact: The thiophene ring’s electron-rich nature may enhance solubility in polar solvents compared to phenyl/phenoxy groups .

Challenges :

- Steric hindrance from the 2-chlorobenzyl group may reduce reaction yields compared to less bulky substituents (e.g., methylthio in 5f) .

Research Findings and Trends

- Substituent Effects: Chlorine and thiophene substituents improve bioactivity but may reduce solubility.

- Synthetic Optimization : High-yield routes (e.g., 88% for 5h) emphasize the importance of electron-withdrawing groups in facilitating thioether formation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。